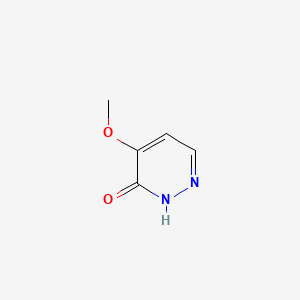

4-Methoxy-2h-pyridazin-3-one

描述

Significance of Pyridazinone Scaffolds in Heterocyclic Chemistry

Pyridazinone, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, represents a fundamental scaffold in the design and synthesis of novel bioactive compounds. scispace.com Its structure allows for functionalization at various positions, making it an attractive building block for creating diverse chemical libraries. scispace.com The arrangement of nitrogen atoms and the carbonyl group within the pyridazinone ring gives rise to unique electronic and steric properties, which are crucial for its interaction with biological targets. vulcanchem.com The pyridazin-3(2H)-one tautomer is a stable form that is frequently encountered in pharmacologically active molecules. lookchem.com The versatility of this scaffold has led to its description as a "wonder nucleus" in medicinal chemistry, capable of being incorporated into a wide array of molecular frameworks, from simple monocyclic structures to complex fused polycyclic systems. scispace.comlookchem.com

Overview of the Chemical and Biological Importance of Pyridazinone Derivatives

The chemical and biological significance of pyridazinone derivatives is extensive and well-documented in scientific literature. These compounds have been reported to exhibit a broad spectrum of pharmacological activities. scispace.comscholarsresearchlibrary.com The introduction of various substituents onto the pyridazinone core has led to the development of agents with a wide range of therapeutic applications. acs.org

Table 1: Reported Biological Activities of Pyridazinone Derivatives

| Biological Activity | Description |

| Cardiovascular | Includes cardiotonic, antihypertensive, and vasodilator effects. Some pyridazinone derivatives have been investigated for their potential in managing heart failure. scispace.comajrconline.org |

| Anti-inflammatory | Certain derivatives have shown potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2). scholarsresearchlibrary.comajrconline.org |

| Anticancer | Antiproliferative activity against various cancer cell lines has been observed, with some analogues designed to inhibit tubulin polymerization. nih.gov |

| Antimicrobial | The pyridazinone scaffold has been incorporated into compounds with antibacterial and antifungal properties. researchgate.net |

| Antiviral | Research has explored the potential of pyridazinone derivatives as antiviral agents, including against influenza. scholarsresearchlibrary.com |

| Analgesic | Some pyridazinone compounds have demonstrated pain-relieving effects. ajrconline.org |

| Anticonvulsant | The scaffold has been used to develop compounds with potential anticonvulsant activity. lookchem.com |

| Agrochemical | Pyridazinone derivatives have also found applications in agriculture as herbicides and insecticides. scispace.com |

This wide range of biological activities underscores the importance of the pyridazinone nucleus in drug discovery and development. vulcanchem.comacs.org

Scope and Research Focus on 4-Methoxy-2H-pyridazin-3-one and its Structural Analogues

This article will now narrow its focus to the specific compound This compound and its structural analogues. While comprehensive research dedicated solely to this compound is limited, its chemical structure suggests it is a valuable intermediate and a subject of interest in synthetic and medicinal chemistry. The presence of a methoxy (B1213986) group at the 4-position is a key feature that can influence the molecule's electronic properties and potential biological activity.

The synthesis of related methoxy-substituted pyridazinones often involves multi-step reaction sequences. For instance, the synthesis of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one has been achieved through selective bromine-magnesium exchange. acs.org Another related compound, 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one, is synthesized from hydrazine (B178648) derivatives and carbonyl compounds, followed by cyclization and chlorination. evitachem.com These synthetic strategies provide a basis for the potential preparation of this compound.

Research into structural analogues of this compound reveals a variety of substitutions and their impact on biological activity. For example, 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one has been investigated as a D-amino acid oxidase (DAAO) inhibitor for potential use in PET imaging. nih.gov Furthermore, 5,6-disubstituted pyridazin-3(2H)-one derivatives with methoxyphenyl groups have been synthesized as analogues of combretastatin (B1194345) A-4, a potent anticancer agent. nih.gov

The following table provides an overview of some structural analogues of this compound and their reported research focus.

Table 2: Structural Analogues of this compound and Their Research Focus

| Compound Name | Structural Features | Research Focus/Reported Activity |

| 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one | Chloro and methyl substitutions | Building block for more complex molecules; potential antimicrobial and anticancer activities. evitachem.com |

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Benzyl (B1604629) and bromo substitutions | Intermediate in the synthesis of functionalized pyridazinones. acs.orgresearchgate.net |

| 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one | Hydroxy and methoxyphenethyl substitutions | D-amino acid oxidase (DAAO) inhibitor for PET imaging. nih.gov |

| 6-(4-Methoxyphenyl)-2-methyl-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | Multiple methoxyphenyl substitutions | Designed as a combretastatin A-4 analogue with potential antiproliferative activity. nih.gov |

| 4,5-Dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one | Dihydro and methoxyphenyl substitutions | Lead compound in drug development with potential pharmacological activities. lookchem.com |

The study of this compound and its analogues contributes to a deeper understanding of the structure-activity relationships within the broader class of pyridazinone derivatives, paving the way for the development of new therapeutic agents and research tools.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSMYRSPINTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Core Synthetic Approaches for Pyridazinone Ring Systems

The formation of the pyridazinone ring is the initial and crucial step in the synthesis of 4-Methoxy-2H-pyridazin-3-one. Various methods have been developed, primarily involving cyclization reactions.

A prevalent and versatile method for constructing the pyridazinone ring involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. scholarsresearchlibrary.comthieme-connect.deiglobaljournal.com This approach is widely utilized for synthesizing a variety of pyridazinone-based structures.

The general mechanism involves the reaction of a γ-keto acid or its ester with hydrazine hydrate (B1144303). iglobaljournal.comscispace.com For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the cyclization of the corresponding γ-keto acid with hydrazine hydrate. scispace.comresearchgate.net Similarly, other pyridazinone derivatives are synthesized by reacting appropriate γ-keto acids or esters with hydrazine. iglobaljournal.com The reaction is often carried out in a suitable solvent like ethanol (B145695) under reflux conditions. iglobaljournal.com

The reaction of maleic anhydride (B1165640) derivatives with hydrazine or its derivatives also leads to the formation of the pyridazine (B1198779) ring. sphinxsai.com Saturated and unsaturated 1,4-dicarbonyl compounds undergo cyclocondensation with hydrazine, initially forming hydrazones which then cyclize to yield 1,4-dihydropyridazines. scholarsresearchlibrary.com Subsequent dehydrogenation can lead to the aromatic pyridazine system. scholarsresearchlibrary.com

| Starting Material | Reagent | Product | Reference |

| γ-keto acid | Hydrazine hydrate | 4,5-dihydropyridazinone derivative | scispace.comresearchgate.net |

| 1,4-dicarbonyl compounds | Hydrazine | 1,4-dihydropyridazine | scholarsresearchlibrary.com |

| Maleic anhydride derivatives | Hydrazine/derivatives | Pyridazine ring | sphinxsai.com |

Table 1: Examples of Pyridazinone Synthesis via Cyclization with Hydrazine

An alternative strategy for the synthesis of pyridazinone rings involves the use of butenolide (furanone) intermediates. sphinxsai.comnih.gov These five-membered heterocyclic compounds can be converted to the six-membered pyridazinone ring system.

One approach involves the reaction of 3-arylidene-5-aryl-furan-2(3H)-ones with hydrazine hydrate to produce 3(2H)-pyridazinones. researchgate.net Another documented synthesis involves the use of γ-hydroxybutenolide as a key intermediate, which is derived from the singlet oxygen oxidation of alkyl furans, to produce pyridazinone derivatives. nih.gov This method highlights the transformation of a furan (B31954) ring into a pyridazinone scaffold. The reaction of butenolides with arylhydrazines can also lead to the formation of pyridazinone heterocycles. scielo.br

| Butenolide Intermediate | Reagent | Product | Reference |

| 3-Arylidene-5-aryl-furan-2(3H)-one | Hydrazine hydrate | 3(2H)-pyridazinone | researchgate.net |

| γ-hydroxybutenolide | Hydrazine | Pyridazinone derivative | nih.gov |

| Butenolide | Arylhydrazine | Pyridazinone heterocycle | scielo.br |

Table 2: Pyridazinone Synthesis from Butenolide Intermediates

Strategies for Introducing the Methoxy (B1213986) Group at the 4-Position

The introduction of a methoxy group at the 4-position of the pyridazinone ring is a critical step in the synthesis of the target compound. This is typically achieved after the formation of the pyridazinone core.

A common and effective method for introducing a methoxy group at a specific position on the pyridazinone ring is through nucleophilic substitution of a halogen atom. evitachem.com This strategy involves the initial synthesis of a halogenated pyridazinone, followed by reaction with a methoxide (B1231860) source.

For example, the synthesis of 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one involves the initial formation of a chlorinated pyridazinone intermediate. evitachem.com The chloro group at the 4-position can then be substituted by a methoxy group using a reagent like sodium methoxide. evitachem.com This selective substitution is a powerful tool for the functionalization of the pyridazinone ring. The reactivity of the halogen substituent can be influenced by its position on the ring and the nature of other substituents present. In some cases, selective bromine-magnesium exchange can be achieved, allowing for subsequent functionalization. researchgate.netacs.org

Functionalization and Derivatization at Various Pyridazinone Ring Positions

The pyridazinone ring is amenable to functionalization at various positions, allowing for the synthesis of a wide range of derivatives. scholarsresearchlibrary.com This section focuses on the introduction of amino groups.

The introduction of amino groups onto the pyridazinone ring can be achieved through several synthetic routes. One common method is the nucleophilic substitution of a halogen atom. For instance, the chlorine atom of a chloropyridazinoindole derivative can be displaced by amines such as 3-diethylaminopropylamine and benzylamine (B48309) to yield the corresponding amino-substituted products. arkat-usa.org

Palladium-catalyzed reactions have also been employed for the introduction of amino functionalities. For example, the aminocarbonylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one with primary amines leads to the formation of 4,5-dicarboxamido-2-methylpyridazin-3(2H)-ones. core.ac.uk Interestingly, the reaction with secondary amines under similar conditions can result in direct amination rather than aminocarbonylation. core.ac.uk These palladium-catalyzed methods offer a versatile approach to functionalizing the pyridazinone core. core.ac.uk

| Pyridazinone Derivative | Reagent(s) | Product | Reference |

| Chloropyridazinoindole | 3-Diethylaminopropylamine or Benzylamine | Amino-substituted pyridazinoindole | arkat-usa.org |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Primary amine, Pd catalyst, CO | 4,5-Dicarboxamido-2-methylpyridazin-3(2H)-one | core.ac.uk |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Secondary amine, Pd catalyst, CO | Monoaminated pyridazinone | core.ac.uk |

Table 3: Introduction of Amino Groups onto the Pyridazinone Ring

Arylation and Heteroarylation Reactions

The introduction of aryl and heteroaryl moieties onto the pyridazinone ring is a crucial strategy for developing new derivatives. This is primarily achieved through modern cross-coupling techniques, with palladium-catalyzed methods being the most prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating carbon-carbon bonds between the pyridazinone scaffold and various aryl or heteroaryl groups. nih.govacs.org These reactions typically involve the coupling of a halogenated pyridazinone with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org

The synthesis of 4-aryl-5-methoxy- and 5-aryl-4-methoxypyridazin-3(2H)-ones has been successfully demonstrated using Suzuki reactions on the corresponding chloropyridazinone precursors. researchgate.net For instance, the coupling of 2-alkyl-5-chloro-4-methoxypyridazin-3(2H)-ones with 2-formylphenylboronic acid yields biaryl products. capes.gov.br These intermediates can then be cyclized to form novel pyridazino[4,5-c]isoquinolinone systems. capes.gov.br The reactivity of the C-B bond in pyridazinylboronic acids has also been extensively studied in cross-couplings with various aryl and heteroaryl halides, yielding functionalized pyridazines in viable yields, typically ranging from 40-75%. nih.govacs.org

The general scheme for Suzuki coupling involves three main steps: oxidative addition of the palladium catalyst to the halopyridazinone, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions

| Halopyridazinone Precursor | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | 2-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃, Na₂CO₃ | Biaryl pyridazinone | - | capes.gov.br |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | 14-28% | nih.gov |

| 3-Chloro-6-methoxypyridazine | Aryl/Heteroarylboronic esters | Pd(dppf)Cl₂, K₃PO₄ | 3-Aryl/Heteroaryl-6-methoxypyridazine | 40-75% | nih.govacs.org |

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming aryl ketones. sigmaaldrich.comnumberanalytics.com In the context of pyridazinone synthesis, this reaction is crucial for preparing the γ-keto acid precursors that are subsequently cyclized to form the pyridazinone ring. researchgate.netscispace.comresearchgate.net

A common synthetic route begins with the Friedel-Crafts acylation of an activated aromatic compound, like anisol or o-cresyl methyl ether, with a cyclic anhydride such as succinic anhydride. researchgate.netscispace.com This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), produces a γ-keto carboxylic acid. researchgate.netlscollege.ac.in The subsequent cyclization of this keto acid with hydrazine hydrate (N₂H₄·H₂O) directly affords the dihydropyridazinone core. researchgate.netscispace.com For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the initial Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride. scispace.com This highlights that while the pyridazinone itself is not the precursor in the acylation, its synthesis is heavily reliant on precursors built by this method.

Table 2: Synthesis of Pyridazinone via Friedel-Crafts Acylation Precursor

| Arene | Acylating Agent | Catalyst | Intermediate | Subsequent Reagent | Final Product | Reference |

| o-Cresyl methyl ether | Succinic anhydride | AlCl₃ | γ-(4-methoxy-3-methylbenzoyl)propanoic acid | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | researchgate.netscispace.com |

| Thiophene | 3-Carbomethoxypropionyl chloride | - | Methyl 4-(2-thienyl)-4-oxobutanoate | Hydrazine hydrate | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | nih.gov |

Reaction with Aldehydes and Subsequent Transformations

Pyridazinone derivatives, particularly those with an active methylene (B1212753) group at the C4 position, can undergo condensation reactions with various aldehydes. This reaction provides a straightforward method for introducing substituted benzylidene groups onto the pyridazinone ring. researchgate.netscielo.br

The reaction is typically carried out in the presence of a base, such as sodium ethoxide. scispace.com For instance, 4,5-dihydro-6-(aryl)-3(2H)-pyridazinones readily condense with a range of aromatic aldehydes (including benzaldehyde (B42025), vanillin, and furfuraldehyde) at the C4 position to yield the corresponding 4-substituted benzylidene pyridazinones. researchgate.netscielo.br These products exist in tautomeric forms with their 4-substituted benzyl (B1604629) pyridazinone isomers. scispace.com These subsequent transformations are valuable for extending the molecular complexity and exploring the structure-activity relationships of pyridazinone-based compounds.

Mannich Reaction Applications

The Mannich reaction is a three-component condensation involving an active acidic hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.orgchemtube3d.com This reaction is a powerful tool for the aminomethylation of various substrates, including pyridazinone heterocycles. researchgate.net

Pyridazinone derivatives can serve as the active hydrogen component in the Mannich reaction. The reaction of a pyridazinone, such as 4,5-dihydro-6-phenyl-3(2H)-pyridazinone, with formaldehyde and a secondary amine (like morpholine (B109124) or piperidine) leads to the formation of N-dialkylaminomethyl derivatives at the N2 position of the pyridazinone ring. researchgate.netijpsr.com This application provides a direct route to novel N-substituted pyridazinones, which are of interest for their potential biological activities. ijpsr.comtsijournals.com

Selective Bromine–Magnesium Exchange

The selective functionalization of the pyridazinone ring can be achieved through halogen-magnesium exchange reactions. This methodology is particularly useful for creating a nucleophilic carbon center on the ring, which can then react with various electrophiles.

Research has shown that a selective bromine-magnesium exchange can be performed on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one. acs.orgnih.gov The success of this regioselective exchange is highly dependent on the Grignard reagent used. When MesMgBr (Mesitylmagnesium bromide) is employed, a selective exchange at the C5 position occurs. acs.orgnih.govresearchgate.net However, using more nucleophilic Grignard reagents (like butyl, isopropyl, or phenyl magnesium chloride) results in a mixture of reactions, including nucleophilic addition-elimination at the C4-methoxy position and the desired bromine-magnesium exchange at C5. acs.orgnih.gov The resulting magnesiated pyridazinone is a versatile intermediate that can be quenched with electrophiles to introduce a wide array of functional groups, leading to previously inaccessible pyridazin-3(2H)-one derivatives. nih.govresearchgate.net

Ring Closing Metathesis in Pyridazine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.org This method has been successfully applied to the synthesis of the pyridazine ring system itself, offering a novel approach to this important scaffold. rsc.orgrsc.org

The synthesis involves creating a diene precursor containing a nitrogen-nitrogen single bond, which is then subjected to an RCM catalyst, such as a Hoveyda-Grubbs catalyst. rsc.org The intramolecular metathesis reaction forms a dihydropyridazine (B8628806) ring and releases a small molecule like ethene. organic-chemistry.org A subsequent elimination step, often involving the loss of a sulfinate group, drives the aromatization to the final pyridazine ring. rsc.org This methodology has been used to prepare substituted 2H-pyridazin-3-ones, demonstrating the utility of RCM in constructing the core heterocyclic structure from acyclic precursors. rsc.org

Annelation Strategies for Fused Heterocyclic Systems (e.g., Triazolo-, Pyrrolo-)

The pyridazinone core serves as a versatile platform for the construction of various fused heterocyclic systems, which often exhibit enhanced biological activities. Annelation, the process of building a new ring onto an existing one, is a key strategy for accessing these complex molecular architectures. The synthesis of triazolo- and pyrrolo-fused pyridazinones are prominent examples of this approach.

Triazolopyridazinones: The ekb.egontosight.airesearchgate.nettriazolo[4,3-b]pyridazine system is a significant fused heterocycle that has garnered considerable attention. researchgate.net A general approach to these systems involves the annulation of a 1,2,4-triazole (B32235) ring onto a suitably substituted pyridazine derivative. researchgate.net For instance, the synthesis of derivatives of the ekb.egontosight.airesearchgate.nettriazolo[4,3-b]pyridazine system has been reported starting from precursors like ethyl N-benzoyl-(6-chloro ekb.egontosight.airesearchgate.nettriazolo[4,3-b]pyridazin-3yl)glycinate. researchgate.net Another strategy involves the reaction of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives, which are evaluated for various biological activities. scispace.com The reaction of hydrazine hydrate with appropriate precursors can also lead to the formation of pyridazino-triazine structures. researchgate.net

Pyrrolopyridazinones: The fusion of a pyrrole (B145914) ring to the pyridazinone scaffold leads to pyrrolo[3,4-d]pyridazinone derivatives. These compounds can be synthesized through multi-step reaction sequences. One reported method involves the reaction of chalcones with various acetyls and aldehydes under different conditions, including grinding, microwave irradiation, or reflux. ekb.egresearchgate.net These chalcones are themselves prepared from a 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivative, highlighting the pyridazinone core as the foundational starting material. ekb.egresearchgate.net The interaction of these pyrrolo[3,4-d]pyridazinone derivatives with biological macromolecules like DNA and plasma proteins has been a subject of spectroscopic and in silico studies. mdpi.com

The table below summarizes key annelation strategies for forming these fused systems.

| Fused System | Precursor/Reagent | Strategy | Reference |

| ekb.egontosight.airesearchgate.netTriazolo[4,3-b]pyridazine | Ethyl N-benzoyl-(6-chloro ekb.egontosight.airesearchgate.nettriazolo[4,3-b]pyridazin-3yl)glycinate | Annulation of a 1,2,4-triazole ring | researchgate.net |

| Pyridazino-triazine | 2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, Guanidine (B92328) hydrochloride | Condensation reaction | researchgate.net |

| Pyrrolo-pyridazinone | Chalcones derived from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | Reaction with acetyls and aldehydes | ekb.egresearchgate.net |

Green Chemistry Principles in Pyridazinone Synthesis

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridazinone derivatives. sigmaaldrich.com Traditional synthesis methods often involve hazardous solvents, toxic reagents, high energy consumption, and significant waste generation. rasayanjournal.co.in In contrast, green chemistry approaches offer environmentally benign, efficient, and economically viable alternatives. rasayanjournal.co.innih.gov

Key green chemistry strategies employed in pyridazinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ekb.eg It offers advantages such as significantly reduced reaction times, higher yields, and the formation of purer products compared to conventional heating methods. ekb.egresearchgate.net For example, an environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones under microwave irradiation gave excellent yields with shorter reaction times. scispace.com Similarly, the synthesis of bis-fused systems incorporating pyrido[2,3-d]pyrimidine (B1209978) using microwave assistance resulted in high yields (89-95%) in just 10 minutes. benthamdirect.com

Solvent-Free and Grinding Methods: Conducting reactions in the absence of solvents or using mechanical grinding minimizes environmental pollution associated with volatile organic compounds. ekb.egrasayanjournal.co.in An efficient synthesis of a substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivative has been achieved using grinding, which, like microwave heating, offers a green alternative to conventional methods. ekb.egresearchgate.net

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents with safer alternatives is a cornerstone of green chemistry. sigmaaldrich.com Research has explored the use of environmentally friendly solvents in the synthesis of heterocyclic compounds. nih.gov Furthermore, the use of green catalysts, such as nano ZnO, in one-pot, multicomponent reactions provides a sustainable pathway for creating complex molecules like pyrido[2,3-d]pyrimidines. benthamdirect.com

Multicomponent and One-Pot Reactions: These reactions involve the combination of three or more reactants in a single step to form a product, which incorporates most or all of the starting materials. rasayanjournal.co.in This approach improves atom economy, reduces waste, and simplifies purification processes, aligning perfectly with green chemistry principles. ekb.egrasayanjournal.co.in

Energy Efficiency and Alternative Energy Sources: Designing processes that are energy-efficient is a key principle. sigmaaldrich.com The use of alternative energy sources like ultrasound irradiation, in addition to microwaves, has been successfully applied to pyridazinone synthesis, providing excellent product yields in less time. scispace.com

The following table compares conventional and green synthesis methods for pyridazinone derivatives.

| Parameter | Conventional Method | Green Chemistry Method | Reference |

| Energy Source | Reflux/Prolonged Heating | Microwave, Ultrasound, Grinding | ekb.egscispace.com |

| Reaction Time | Extended | Reduced | ekb.egscispace.com |

| Solvent Use | Often requires toxic/volatile organic solvents | Solvent-free or use of green solvents | scispace.comrasayanjournal.co.in |

| Yield | Variable, can be lower | Often higher | ekb.egbenthamdirect.com |

| Environmental Impact | Higher pollution and waste generation | Reduced pollution, eco-friendly | ekb.egrasayanjournal.co.in |

| Process Complexity | Multi-step, complex workup | Often one-pot, simpler workup | ekb.egrasayanjournal.co.in |

The adoption of these green chemistry principles not only mitigates the environmental footprint of pyridazinone synthesis but also often leads to more efficient and cost-effective manufacturing processes. ekb.egrasayanjournal.co.in

Structural Analogues and Derivatization Strategies

Design Principles for Pyridazinone Derivatives with Modified Substituents

The design of novel pyridazinone derivatives is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and bioisosteric replacement. mdpi.comctppc.org SAR studies are crucial for understanding how modifications at different positions of the pyridazinone ring influence biological activity. researchgate.netresearchgate.net By systematically altering substituents, researchers can identify key structural features required for interaction with a specific biological target. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to optimize lead compounds. ctppc.org This can lead to improved efficacy, reduced toxicity, and better pharmacokinetic properties. ctppc.org For instance, replacing a phenyl ring with a pyridazine (B1198779) ring can significantly decrease the logarithm of the partition coefficient (LogP), which may improve aqueous solubility. cambridgemedchemconsulting.com Computational methods like pharmacophore-based screening and molecular docking are also employed to predict the binding of designed analogues to their targets, thus guiding synthetic efforts. nih.govtandfonline.com

Modifications and Importance of the Methoxy (B1213986) Group

Modifications of the methoxy group can be a strategic approach to modulate the activity of pyridazinone-based compounds. For example, demethylation to a hydroxyl group can introduce a hydrogen bond donor, potentially altering the binding mode and potency. Conversely, replacing the methoxy group with other small alkyl or halogenated groups can fine-tune the electronic and steric properties of the molecule. nih.gov Studies have shown that substituting a methoxy group with a fluorine atom can sometimes improve anti-inflammatory activity in certain pyridazinone series. nih.gov

The following table illustrates examples of modifications involving the methoxy group in various pyridazinone-based compounds and the resulting impact on their biological activity.

| Parent Compound Scaffold | Modification | Observed Effect |

| 3-methoxybenzyl-substituted pyridazinone | Removal of methoxy group | Improved anti-inflammatory activity nih.gov |

| 3-methoxybenzyl-substituted pyridazinone | Substitution with a fluorine atom | Improved anti-inflammatory activity nih.gov |

| 6-phenyl-pyridazinone | Introduction of a 4-methoxyphenyl (B3050149) group | Good analgesic activity observed in resulting derivatives sarpublication.com |

Diversification at the N-2 Position

The N-2 position of the pyridazinone ring is a common and highly effective site for chemical modification to generate diverse libraries of analogues. nih.gov The nitrogen atom at this position can be readily alkylated or acylated, allowing for the introduction of a wide array of side chains and functional groups. sarpublication.comnih.gov This diversification is crucial for exploring the chemical space around the pyridazinone core and optimizing interactions with various biological targets.

Synthetic strategies often involve the reaction of the N-H of the pyridazinone ring with different electrophiles. For instance, N-alkylation can be achieved using alkyl halides, and acylation can be performed with acid chlorides or anhydrides. nih.gov The Mannich reaction is another valuable tool for introducing aminomethyl groups at the N-2 position. scielo.bringentaconnect.com These modifications have been shown to significantly influence the biological profile of the resulting compounds, leading to analogues with a range of activities. sarpublication.comnih.govnih.gov

The table below showcases various substituents introduced at the N-2 position and their associated biological activities.

| Substituent at N-2 | Resulting Biological Activity |

| Acetamide (B32628) and Propanamide side chains | Analgesic and anti-inflammatory activity sarpublication.com |

| Imidazol-1-yl/1,2,4-triazol-1-yl methyl groups | Anticonvulsant and antitubercular activity scielo.brresearchgate.net |

| Substituted benzalhydrazone moieties | MAO-B inhibitory activity nih.gov |

| Benzenesulfonyl or 4-toluenesulfonyl groups | Potential antibacterial activity nih.gov |

Substituent Variations at C-4, C-5, and C-6 Positions of the Pyridazinone Ring

Modifications at the C-4, C-5, and C-6 positions of the pyridazinone ring are instrumental in developing derivatives with diverse pharmacological profiles. researchgate.net The introduction of various substituents at these carbon atoms allows for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties, which in turn affects its interaction with biological targets.

The C-6 position, in particular, is frequently substituted with aryl or heteroaryl groups, which has been shown to be a key determinant for a range of biological activities. researchgate.netsarpublication.com Synthetic access to these positions often starts from appropriately substituted precursors like β-aroylpropionic acids, which are then cyclized with hydrazine (B178648) to form the pyridazinone core with a substituent at C-6. sphinxsai.com Further modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce a variety of groups at halogenated positions of the ring. scispace.com

The following table provides examples of substituent effects at these positions.

| Position | Substituent | Observed Biological Activity |

| C-6 | Aryl groups (e.g., phenyl, substituted phenyl) | Vasodilator, cardiotonic, anti-inflammatory, analgesic properties researchgate.netsarpublication.comresearchgate.net |

| C-6 | Aryl or pyridyl moiety linked via an ethenyl spacer | Selective COX-2 inhibition nih.gov |

| C-4 & C-5 | 3-oxo-3-phenylprop-1-en-1-yl fragment | Platelet aggregation inhibition |

| C-4 | 4-substituted benzylidene groups | Anti-inflammatory activity scispace.com |

Incorporation of Diverse Chemical Moieties

The introduction of aryl and heteroaryl groups is a cornerstone of derivatization strategies for pyridazinones. These moieties can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets, thereby enhancing binding affinity and potency. The phenyl group is a common substituent, particularly at the C-6 position, and its presence is associated with a wide range of pharmacological effects. sarpublication.com

Heteroaromatic rings like thienyl, pyrazolopyridine, and indole (B1671886) have also been successfully incorporated. nih.govnih.gov The indole moiety, for instance, has been linked to pyridazinone cores to create potential phosphodiesterase type 4 (PDE4) inhibitors with anti-inflammatory activity. nih.govnih.gov The synthesis of these derivatives often involves the cyclocondensation of precursors containing the desired aryl or heteroaryl group or through cross-coupling reactions on a pre-formed pyridazinone ring. nih.gov

The incorporation of flexible side chains, such as acetamide and propylamide, at the N-2 position of the pyridazinone ring is a well-established strategy to enhance biological activity. sarpublication.comnih.gov These side chains can adopt various conformations, allowing them to effectively probe the binding pocket of a target protein and establish favorable interactions. nih.gov

The presence of an acetamide side chain linked to the lactam nitrogen at the N-2 position has been shown to increase analgesic and anti-inflammatory action. sarpublication.com For example, 6-(4-methoxyphenyl)-pyridazinone derivatives carrying acetamide and propanamide moieties at the N-2 position have demonstrated good analgesic activity. sarpublication.com The synthesis of these derivatives is typically straightforward, involving the reaction of the N-H pyridazinone with chloroacetamide or related reagents. ingentaconnect.com

Pyrrolidine (B122466) and Piperidine (B6355638) Linkers

The incorporation of pyrrolidine and piperidine moieties as linkers to the pyridazinone core represents a key strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties. While direct examples tethered to the 4-methoxy-2h-pyridazin-3-one scaffold are not extensively detailed in readily available literature, the general principles of derivatization on the pyridazinone ring are well-established.

One common approach involves the N-alkylation of the pyridazinone ring. For instance, intermediates with a reactive group can be further functionalized with cyclic amines like pyrrolidine and piperidine. A synthetic pathway could involve the acylation of a suitable amine-functionalized pyridazinone with a derivative of piperazine (B1678402), such as the reaction with 1-acetylpiperazine. semanticscholar.org

Another strategy involves the use of pyridazinone derivatives containing a chiral building block, such as a 2-hydroxymethylpyrrolidino moiety. This not only introduces a pyrrolidine ring but also a chiral center, allowing for the synthesis of optically active compounds. The separation of enantiomers of such derivatives has been successfully carried out using chiral High-Performance Liquid Chromatography (HPLC).

The table below summarizes representative derivatization strategies involving these linkers.

| Linker Type | General Synthetic Approach | Key Intermediates |

| Piperidine | Acylation of an amino-pyridazinone with a piperazine derivative. | Amino-functionalized pyridazinone, 1-acetylpiperazine |

| Pyrrolidine | Incorporation of a chiral pyrrolidine-containing building block. | Pyridazinone with a 2-hydroxymethylpyrrolidino moiety |

Guanidine (B92328) Structures

The guanidinium (B1211019) group, known for its ability to engage in multiple hydrogen bonding interactions, has been incorporated into the pyridazin-3(2H)-one scaffold. This derivatization has been explored for its potential in designing molecules that can interact with biological macromolecules.

Novel aryl guanidinium analogues containing the pyridazin-3(2H)-one core have been synthesized and studied. The synthetic strategy often involves the use of silyl-protected pyridazinones as key intermediates. These are then converted into appropriate bromoalkyl derivatives, which can subsequently react with a protected guanidine, such as N,N'-di-Boc-protected guanidine. The final step typically involves acid hydrolysis to yield the guanidinium salt. Both monocationic and dicationic compounds have been synthesized, with the guanidinium group positioned at various points on the pyridazinone moiety.

The general synthetic scheme for these derivatives is outlined below:

| Reactant 1 | Reactant 2 | Key Reaction Steps | Final Product |

| Silyl-protected pyridazinone | Bromoalkylating agent | Bromination | Bromoalkyl pyridazinone |

| Bromoalkyl pyridazinone | N,N'-di-Boc-protected guanidine | Guanidination | Protected guanidinium-pyridazinone |

| Protected guanidinium-pyridazinone | Acid (e.g., HCl) | Deprotection | Guanidinium-pyridazinone salt |

Fused Heterocycles (e.g., Triazole, Oxadiazole)

Fusing additional heterocyclic rings, such as triazoles and oxadiazoles, to the pyridazinone core is a common strategy to create more complex and rigid molecular architectures. These fused systems often exhibit unique biological and chemical properties.

Triazolo-pyridazinones: The synthesis of researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazinone derivatives can be achieved through several routes. One common method involves the reaction of a pyridazine-thione with a hydrazide. For example, spiro[cycloalkane]pyridazinone derivatives can be converted to their corresponding thioxo intermediates using phosphorus pentasulfide. These thioxo compounds are then refluxed with a suitable acid hydrazide, such as benzoic acid hydrazide, in a solvent like n-butanol to yield the triazolo-pyridazinone derivative. mdpi.com Another approach involves the reaction of a suitable pyridazinone precursor with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate (B1144303) and subsequent cyclization in acetic acid. researchgate.net

Oxadiazolo-pyridazinones: The construction of 1,3,4-oxadiazole (B1194373) rings fused to or substituted on a pyridazinone scaffold is another area of interest. For instance, novel pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles have been designed and synthesized. nih.gov A general route to 1,3,4-oxadiazole derivatives involves the cyclization of diacylhydrazines, which can be prepared from the corresponding hydrazides.

The following table provides a summary of synthetic approaches for these fused heterocycles.

| Fused Heterocycle | Starting Material | Key Reagents/Conditions |

| Triazole | Pyridazine-thione | Acid hydrazide, n-butanol, reflux |

| Triazole | Pyridazinone precursor | 1) CS2, KOH; 2) Hydrazine hydrate; 3) Acetic acid |

| Oxadiazole | Pyrrolo[3,4-d]pyridazinone derivative | Multi-step synthesis involving hydrazide formation and cyclization |

Chiral Pyridazinone Derivatives and Enantiomeric Considerations

The introduction of chirality into pyridazinone derivatives is a critical aspect of drug design, as enantiomers can exhibit significantly different pharmacological activities. Research in this area encompasses both the synthesis of chiral derivatives and the separation of enantiomeric mixtures.

The synthesis of chiral pyridazinone derivatives can be achieved by incorporating a chiral auxiliary or a chiral building block into the molecule. For example, as mentioned previously, the use of a 2-hydroxymethylpyrrolidino moiety introduces a stereocenter.

Once a racemic or diastereomeric mixture of chiral pyridazinones is synthesized, the separation of the enantiomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Various chiral stationary phases (CSPs) are employed to achieve separation. For instance, Chiralcel OJ and OF columns have been successfully used for the enantiomeric separation of 4,5-disubstituted 3(2H)-pyridazinone derivatives. The mobile phase composition, typically a mixture of hexane, ethanol (B145695), and 2-propanol, is optimized to achieve baseline separation of the enantiomeric pairs.

The table below highlights key aspects of chiral pyridazinone derivatives.

| Aspect | Method/Strategy | Example |

| Synthesis | Incorporation of a chiral building block | Use of a 2-hydroxymethylpyrrolidino moiety |

| Separation | Chiral High-Performance Liquid Chromatography (HPLC) | Use of Chiralcel OJ and OF columns |

Computational and Spectroscopic Characterization

Spectroscopic Analysis of 4-Methoxy-2H-pyridazin-3-one and its Derivatives

Spectroscopic analysis is fundamental to the characterization of pyridazinone compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure and functional groups present.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet in the range of δ 3.8-4.0 ppm. mdpi.com The protons on the pyridazinone ring will exhibit chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and nitrogen atoms, as well as the electron-donating effect of the methoxy group. The vinyl proton (H5) and the proton adjacent to the second nitrogen (H6) would appear in the aromatic or olefinic region of the spectrum. The NH proton of the pyridazinone ring is also observable, often as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C3) is typically the most deshielded, appearing significantly downfield (e.g., >160 ppm). mdpi.comrsc.org The carbon of the methoxy group is expected in the δ 55-60 ppm region. mdpi.comacdlabs.com The olefinic carbons of the ring (C4, C5, and C6) resonate in the range of approximately δ 110-150 ppm, with their precise shifts determined by the electronic effects of the substituents. rsc.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous signal assignment, especially in more complex derivatives. nih.govnih.gov

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the ring system.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure, confirming the placement of substituents like the methoxy group, and assigning quaternary carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| NH (Position 2) | Broad singlet | - | Chemical shift can be solvent-dependent. |

| C3 | - | > 160 | Carbonyl carbon, significantly deshielded. rsc.org |

| C4 | - | ~140-150 | Olefinic carbon attached to the methoxy group. |

| H5 | Doublet | - | Olefinic proton. |

| C5 | ~110-120 | Olefinic carbon. | |

| H6 | Doublet | - | Olefinic proton adjacent to nitrogen. |

| C6 | ~130-140 | Olefinic carbon adjacent to nitrogen. | |

| -OCH₃ | Singlet (~3.8-4.0) | ~55-60 | Protons and carbon of the methoxy group. mdpi.comacdlabs.com |

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq In this compound and its derivatives, characteristic absorption bands confirm the presence of key structural features. researchgate.netmdpi.com

C=O Stretching: A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ corresponding to the stretching vibration of the cyclic amide (lactam) carbonyl group. mdpi.com

N-H Stretching: A broad band in the range of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretching in the pyridazinone ring.

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=C and C=N double bonds within the heterocyclic ring. researchgate.net

C-O-C Stretching: The methoxy group is identified by a characteristic C-O-C (ether) stretching band, which typically appears as a strong absorption in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. docbrown.info

C-H Stretching: C-H stretching vibrations from the ring and the methyl group are observed around 2850-3100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

| C=O (Amide) | Stretch | 1650 - 1690 | Strong, Sharp |

| C=C / C=N | Stretch | 1400 - 1600 | Medium to Strong |

| C-O-C | Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C | Symmetric Stretch | 1000 - 1050 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. researchgate.net For this compound (molecular formula: C₅H₆N₂O₂), the expected monoisotopic mass is approximately 126.04 g/mol .

Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of pyridazinone derivatives, as they are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition, confirming that the measured mass corresponds to the expected molecular formula. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The pyridazinone ring system contains chromophores (π systems and heteroatoms with lone pairs) that absorb light in the UV-Vis region. unl.pt The spectra of this compound and its derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions resulting in strong absorption bands at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital, are lower in energy and appear as weaker absorption bands at longer wavelengths. The position of the absorption maximum (λₘₐₓ) is sensitive to substituents on the pyridazinone ring and the polarity of the solvent. researchgate.net

Computational Chemistry Applications in Pyridazinone Research

Computational chemistry, particularly methods based on quantum mechanics, serves as a powerful predictive and interpretative tool in the study of pyridazinone structures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijsr.netijsr.net For pyridazinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to gain deeper insights into their properties. asianpubs.orgproquest.comgsconlinepress.com

Key applications of DFT in pyridazinone research include:

Geometry Optimization: DFT is used to calculate the most stable three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography). researchgate.net

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. gsconlinepress.comresearchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions. proquest.com

Vibrational Frequency Analysis: DFT can predict the vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a more complete understanding of the structure and electronic nature of this compound and its analogs. asianpubs.orgresearchgate.net

Despite a comprehensive search for scientific literature, specific computational and spectroscopic data for the compound "this compound" pertaining to Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) studies could not be located. Furthermore, while research on related pyridazinone derivatives exists, detailed molecular docking simulations and in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions for the exact "this compound" molecule are not available in the public domain.

The explicit instructions to generate content strictly adhering to the provided outline and focusing solely on "this compound" cannot be fulfilled without the necessary scientific data for each specified subsection. Generating an article without this specific information would fall outside the required scope and would not meet the standards of scientific accuracy demanded by the prompt.

Therefore, this article cannot be generated at this time due to the lack of available research data for the specified compound and analyses.

Pharmacological Profile and Molecular Interactions Non Clinical Focus

Anti-Inflammatory Modulatory Activities

Derivatives of the pyridazinone core structure are recognized for their significant anti-inflammatory properties, which are attributed to their ability to interact with several key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2 Selectivity)

The pyridazinone structure is considered a promising template for the development of selective inhibitors of cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects. mdpi.comstanford.edu

Research has shown that various pyridazine-based compounds exhibit potent and selective COX-2 inhibitory activity. nih.govorientjchem.org For instance, a series of novel pyridazinone derivatives demonstrated strong COX-2 inhibition with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov One study highlighted a derivative, compound 5a , which showed a COX-2 IC₅₀ of 0.77 µM and a selectivity index (SI) of 16.70. nih.gov Another investigation into pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives identified compounds with COX-2 IC₅₀ values as low as 15.50 nM and a selectivity index superior to the reference drug, celecoxib. nih.gov The presence of an electron-donating group, such as a methoxy (B1213986) group, has been noted in some related heterocyclic structures to increase COX-2 inhibitory action. nih.govnih.gov This suggests that the 4-methoxy substitution on the pyridazinone ring could be a favorable feature for enhancing COX-2 selectivity and potency.

Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4, PDE4B Isoenzymes)

The pyridazinone scaffold is also a key feature in a class of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net Inhibition of PDE, particularly the PDE4 family, is a validated strategy for treating inflammatory diseases due to the resulting increase in cAMP levels, which has broad anti-inflammatory effects. mdpi.com

Pyridazinone derivatives have been identified as potent inhibitors of both PDE3 and PDE4. samipubco.comresearchgate.netdrugbank.com Zardaverine, a notable pyridazinone derivative, is a selective dual PDE3/PDE4 inhibitor with IC₅₀ values of 0.58 µM for PDE3 and 0.17 µM for PDE4. medchemexpress.comnih.gov More recent studies have focused on developing pyridazinone derivatives with selectivity for the PDE4B isoenzyme, which is believed to play a central role in inflammation. nih.govfrontiersin.org One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated potent and selective inhibition of PDE4B with an IC₅₀ of 251 nM. nih.gov This compound was also shown to regulate the production of pro-inflammatory cytokines. nih.gov The introduction of a methoxy group has been shown to be a critical modification for enhancing PDE4 inhibition in related heterocyclic systems. drugbank.com

Inhibition of Pro-inflammatory Cytokine and Chemokine Production (e.g., Interleukin-1 Beta)

Beyond enzymatic inhibition, pyridazinone derivatives can directly modulate the inflammatory response by suppressing the production of key signaling molecules. Specifically, 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives have been shown to be potent inhibitors of Interleukin-1 beta (IL-1β) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated HL-60 cells, certain derivatives demonstrated significant inhibitory activity against this critical pro-inflammatory cytokine. nih.gov

Furthermore, the PDE4B-selective inhibitor 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was found to effectively regulate the production of multiple pro-inflammatory cytokines and chemokines, including IL-1β, Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8, in human primary macrophages. nih.gov This demonstrates that the anti-inflammatory effects of these compounds are multifaceted, targeting both the synthesis of inflammatory mediators and the signaling pathways that drive their production.

Receptor Agonism and Antagonism

In addition to targeting enzymes, the pyridazinone scaffold has been successfully utilized to develop ligands that interact with G-protein-coupled receptors (GPCRs), modulating their activity to influence cellular responses.

Formyl Peptide Receptor (FPR/FPRL1) Agonism

The pyridazin-3(2H)-one ring is an effective scaffold for developing agonists of the N-formyl peptide receptor (FPR) family, particularly FPR1 and FPR2 (also known as FPRL1). researchgate.netnih.gov These receptors are crucial in regulating inflammation and immunity. researchgate.net Research into 2,4,6-trisubstituted pyridazin-3(2H)-ones has led to the identification of potent agonists. semanticscholar.orgresearchgate.net

One study identified a mixed FPR1/FPR2 agonist, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide, highlighting the importance of substitutions at various positions on the pyridazinone ring for activity. nih.gov Another series of pyridinone derivatives, which are structurally related, also showed potent FPR agonism, with compound 2a having a 10-fold preference for FPR2 (EC₅₀ = 120 nM) over FPR1 (EC₅₀ = 1.6 µM). nih.gov These findings underscore the versatility of the pyridazinone and related scaffolds in creating specific or dual-acting FPR agonists, which are potential therapeutics for inflammatory diseases. nih.gov

Histamine (B1213489) H3 Receptor Inverse Agonism

The pyridazin-3-one core has been instrumental in the discovery of potent and selective inverse agonists for the histamine H3 receptor (H₃R). nih.gov H₃R inverse agonists are known to enhance the release of several neurotransmitters in the central nervous system. Structure-activity relationship studies on pyridazin-3-one and 4,5-dihydropyridazin-3-one derivatives have led to the identification of compounds with high affinity for H₃Rs. nih.govresearchgate.netnih.gov

One lead candidate, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated high affinity for both human (Kᵢ = 2.0 nM) and rat (Kᵢ = 7.2 nM) H₃Rs. researchgate.net This compound exhibited over 1000-fold selectivity against other histamine receptor subtypes (H₁, H₂, and H₄). researchgate.net These findings indicate that the pyridazinone scaffold is a valuable template for designing selective H₃R inverse agonists.

G-Protein-Coupled Receptor (GPR84) Antagonism

GPR84 is a G protein-coupled receptor primarily expressed in immune cells such as monocytes, macrophages, and neutrophils, with its expression being significantly upregulated in response to inflammatory stimuli. nih.gov This receptor is a subject of therapeutic interest for inflammatory conditions, and various agonists and antagonists have been developed to modulate its activity. nih.govnih.govqub.ac.uk Research has led to the identification of potent and selective GPR84 antagonists, such as those based on the 1,2,4-triazine (B1199460) scaffold. nih.govacs.org However, based on available scientific literature, a direct antagonistic interaction between 4-Methoxy-2H-pyridazin-3-one or its close structural analogs and the G-Protein-Coupled Receptor 84 (GPR84) has not been documented.

Enzyme Inhibitory Effects

Derivatives of the pyridazinone scaffold have been investigated for their ability to inhibit a range of enzymes, demonstrating the versatility of this chemical core in designing targeted inhibitors.

The pyridazinone structure has been utilized as a foundational scaffold for the synthesis of novel kinase inhibitors. nih.gov Specifically, it has been the basis for developing inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in various neurological and developmental disorders. nih.govdundee.ac.uk While the broader class of imidazo[1,2-b]pyridazines has been optimized to yield potent and selective cellular inhibitors of DYRK1A, specific inhibitory data for this compound on this kinase is not detailed in the current literature. cardiff.ac.ukscispace.comox.ac.uk

Furthermore, fused pyridazinone systems have shown activity against RAF kinases. A unique pyrido[2,3-d]pyridazin-8(7H)-one motif was incorporated into a Type II pan-RAF inhibitor, GNE-9815, which demonstrated exquisite kinase selectivity. nih.gov This highlights the potential of pyridazinone-containing structures in the development of inhibitors for key signaling kinases like B-Raf, though research into the specific effects of monocyclic this compound is limited. nih.govf1000research.com

The DNA-dependent protein kinase (DNA-PK) and the Ku70/80 heterodimer are central components of the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Inhibition of this pathway is a therapeutic strategy in oncology to sensitize cancer cells to radiation and chemotherapy. arizona.edu While various chemical scaffolds have been developed as DNA-PK and Ku-DNA binding inhibitors, including quinolin-4-ones and pyridopyrimidin-4-ones, there is no scientific literature to date that reports the inhibitory activity of this compound or its derivatives against DNA-PK or their ability to disrupt the Ku70/80-DNA interaction. nih.govnih.gov Some pyridazin-3(2H)-one derivatives have been explored as potential DNA minor groove binders, a distinct mechanism of DNA interaction. researchgate.net

The endonuclease activity of the influenza virus RNA-dependent RNA polymerase is a key target for antiviral drug development. nih.gov Phenyl-substituted derivatives of 4-hydroxypyridazin-3(2H)-one, which are structurally analogous to this compound, have been synthesized and evaluated for their ability to inhibit this viral enzyme. nih.govnih.gov

These compounds are believed to act as bimetal chelating ligands within the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies have shown that the position and nature of substituents on the phenyl ring significantly influence inhibitory potency. nih.gov One of the more active derivatives in this class was 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, which demonstrated notable activity. nih.gov The synthesis of a direct derivative, 5-Chloro-4-methoxy-2-(methoxymethyl)pyridazin-3(2H)-one, has also been reported, indicating the chemical tractability of this scaffold for creating potential influenza endonuclease inhibitors. nih.gov

| Compound Name | Target | IC50 (µM) |

|---|---|---|

| 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | 3.0 |

Data sourced from a study on phenyl-substituted 4-hydroxypyridazin-3(2H)-ones. nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov Several series of pyridazinone derivatives have been synthesized and evaluated for this purpose. nih.govmersin.edu.tr

One study focused on [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives, which are directly related to the this compound structure. nih.govepa.gov These compounds showed preferential inhibition of BChE over AChE. The most potent compound identified was [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c), which exhibited moderate but selective BChE inhibition. nih.govepa.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human BChE. nih.govepa.gov Another derivative, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate (7c), was the most active against AChE in its series and was identified as a competitive inhibitor. nih.govepa.gov

| Compound | Target Enzyme | IC50 (µM) | % Inhibition (at 100 µM) |

|---|---|---|---|

| 16c | eqBuChE | 12.8 | - |

| EeAChE | >100 | No Inhibition | |

| 14c | eqBuChE | 35 | - |

| EeAChE | >100 | No Inhibition | |

| 7c | eqBuChE | 34.5 | - |

| EeAChE | - | 38.9% |

Data from a study on [3-(methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives. EeAChE: Electric eel acetylcholinesterase; eqBuChE: Equine butyrylcholinesterase. nih.govepa.gov

Fatty Acid Binding Protein 4 (FABP4), expressed predominantly in adipocytes and macrophages, is a therapeutic target for metabolic diseases and, more recently, for certain cancers. uel.ac.uknih.gov The pyridazin-3(2H)-one scaffold has been successfully employed to develop novel and potent FABP4 inhibitors. mdpi.comresearchgate.net

Through computational design, synthesis, and biological evaluation, a series of inhibitors based on the 4-amino-pyridazin-3(2H)-one core were optimized. uel.ac.uknih.gov This effort led to the identification of several analogs with inhibitory activity in the low micromolar range. The most potent compound from this series, designated 14e, exhibited an IC50 value of 1.57 µM, which was more potent than the positive control, arachidonic acid. uel.ac.uknih.gov Another compound, 25a, also showed strong activity with an IC50 of 2.97 µM. sciforum.net These findings establish the pyridazinone core as a valid and promising scaffold for the development of effective FABP4 inhibitors. uel.ac.uk

| Compound | Target | IC50 (µM) |

|---|---|---|

| 14e | FABP4 | 1.57 |

| 25a | FABP4 | 2.97 |

| 4b | FABP4 | 8.27 |

| Arachidonic Acid (Control) | FABP4 | 3.30 |

Data sourced from studies on pyridazin-3(2H)-one based scaffolds as FABP4 inhibitors. uel.ac.uknih.govsciforum.net

Modulatory Effects on Cellular and Biochemical Processes

The this compound scaffold and its derivatives have been the subject of extensive research, revealing a wide range of effects on various cellular and biochemical pathways. These investigations, focused on non-clinical models, have highlighted the potential of this chemical class to influence processes central to cancer proliferation, cardiovascular function, and microbial growth.

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of the pyridazinone core have demonstrated significant antiproliferative and cytotoxic activities across a broad spectrum of human cancer cell lines. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms of action, including the inhibition of specific enzymes and receptors crucial for tumor progression. sarpublication.com

Studies have shown that certain pyridazinone derivatives exhibit potent activity against cell lines such as human colon carcinoma (HCT116), gastric adenocarcinoma (AGS), and breast cancer (MDA-MB-231). mdpi.comnih.govacs.org For instance, a series of diarylurea derivatives based on pyridazinone scaffolds displayed significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. africaresearchconnects.com Another study on a specific pyridazinone derivative revealed potent cytotoxicity against 22 different human cancer cell lines, with particularly strong effects observed in leukemia (CEM and HL-60), breast (MDA-MB-231, MDA-MB-468), and lung (A-549) cancer cells. researchgate.net Similarly, pyrazolo-pyridazine derivatives in nanoparticle formulations have shown cytotoxic effects against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. turkjps.org

The mechanisms underlying these antiproliferative effects are diverse. Some derivatives act as antagonists of the CXCR2 chemokine receptor, which is involved in tumor metastasis and angiogenesis. mdpi.com Others function as inhibitors of key enzymes like cyclin-dependent kinases, PARP, DHFR, B-RAF, BTK, FGFR, and FER, or interfere with tubulin polymerization. sarpublication.comijnc.ir Molecular docking studies have been instrumental in elucidating the potential binding interactions of these compounds with their molecular targets. ijnc.ir

Table 1: Antiproliferative Activity of Pyridazinone Derivatives against Various Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Diarylurea-pyridazinones | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition (GI% from 62.21% to 100.14%) | africaresearchconnects.com |

| CXCR2 Antagonist Pyridazinones | MDA-MB-231 (Breast) | Anticancer metastasis activity | mdpi.com |

| General Pyridazinone Derivative | CEM, HL-60 (Leukemia); MDA-MB-231, MDA-MB-468 (Breast); A-549 (Lung) | Potent selective cytotoxicity | researchgate.net |

| Piperazinyl-pyridazinones | AGS (Gastric) | Good anti-proliferative effects | acs.orgresearchgate.net |

| General Pyridazinone Derivatives | HCT116 (Colon) | Anti-proliferative effects | nih.gov |

| Pyrazolo-pyridazine Nanoparticles | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Cytotoxic activity | turkjps.org |

DNA Minor Groove Binding Properties

Investigations into the molecular interactions of pyridazinone derivatives have revealed their capacity to bind to DNA, specifically within the minor groove. This mode of interaction is a characteristic of certain classes of molecules that can influence DNA replication and gene expression, contributing to their biological activity.

Spectroscopic and molecular docking studies have been employed to characterize this binding. For example, research on pyrrolo[3,4-d]pyridazinone derivatives demonstrated that these compounds form stable complexes with calf thymus DNA (ctDNA), with groove binding being the predominant mechanism of interaction rather than intercalation. Molecular docking simulations supported these findings, showing stable interactions with negative energy scoring functions.

Further supporting this are studies on novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives, which were specifically designed and proposed as potential DNA minor groove binders (MGBs). ijnc.irtandfonline.com Molecular docking studies predicted their ability to fit within the DNA minor groove. Subsequent experimental analysis using DNA UV-thermal denaturation confirmed their interaction with DNA, showing an increase in the DNA melting temperature (Tm), which is indicative of the stabilization of the DNA duplex upon ligand binding. ijnc.ir These findings suggest that the pyridazinone core can serve as a scaffold for developing molecules that target the DNA minor groove. ijnc.ir

Table 2: DNA Binding Properties of Pyridazinone Derivatives

| Derivative Class | Methodology | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinones | UV-Vis, CD, Fluorescence Spectroscopy, Molecular Docking | Binds to ctDNA via groove binding mechanisms; intercalation is not the dominant mode. | africaresearchconnects.com |

| Pyridazin-3(2H)-one-based Guanidines | Molecular Docking, DNA UV-thermal Denaturation | Proposed as minor groove binders (MGBs); demonstrated DNA binding affinity by increasing DNA Tm. | ijnc.irtandfonline.com |

Antithrombotic and Antiplatelet Aggregation Activities

The pyridazinone nucleus is a core feature in several compounds investigated for their effects on hemostasis, particularly their ability to inhibit platelet aggregation and thrombus formation.

A range of 4,5-dihydro-3(2H)pyridazinone and 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown potent platelet aggregation inhibiting action. mdpi.combiomedpharmajournal.org In some cases, the anti-aggregation activity of these compounds was found to be significantly greater than that of acetylsalicylic acid under both in vitro and ex vivo conditions. mdpi.com Studies on newly synthesized 4,5-dihydro-3(2H)pyridazinone derivatives revealed that some compounds could induce complete inhibition of platelet aggregation. biomedpharmajournal.org

The mechanism of this antiplatelet activity has also been explored. One pyridazinone derivative, PC-09, was found to inhibit platelet aggregation and ATP release induced by various agonists. Its mode of action involves the inhibition of thromboxane (B8750289) B2 formation and an increase in cAMP levels through the inhibition of cAMP phosphodiesterase (PDE) activity.

Table 3: Antiplatelet Activity of Pyridazinone Derivatives

| Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Platelet aggregation inhibition | Activity reported to be up to 16,000 times greater than acetylsalicylic acid in vitro. | mdpi.com |

| 4,5-dihydro-3(2H)pyridazinones | Platelet aggregation inhibition | Some derivatives induced complete inhibition of platelet aggregation. | biomedpharmajournal.org |

| PC-09 (a pyridazinone derivative) | Antiplatelet activity | Inhibits thromboxane A2 formation and increases cAMP levels. | nih.gov |

Myocardial Contractility Modulation (Cardiotonic Effects)

Pyridazinone derivatives have been extensively studied for their cardiotonic, or positive inotropic, effects, which involve an increase in the force of myocardial contraction. Several compounds from this class have been identified as potent inotropes, often acting through mechanisms distinct from traditional cardiac glycosides.

A notable example is the class of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, including CI-914 and CI-930, which produce dose-dependent increases in myocardial contractility. nih.gov Their primary mechanism of action is the selective inhibition of cardiac phosphodiesterase fraction III (PDE-III). nih.gov Similarly, another series of [4-(substituted-amino)phenyl]pyridazinones, such as MCI-154, demonstrated extremely potent positive inotropic activity. biomedpharmajournal.org MCI-154 acts as a calcium sensitizer, enhancing the sensitivity of myofilaments to calcium without significantly increasing intracellular Ca2+ levels, which may offer advantages over agents that risk Ca2+ overload. africaresearchconnects.com Another derivative, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone, is also believed to increase the calcium sensitivity of troponin. africaresearchconnects.com

In comparative studies, a number of newly synthesized 4,5-dihydro-3(2H)pyridazinone derivatives exhibited a more potent positive inotropic effect on isolated rabbit hearts than the reference drug digoxin (B3395198). ijnc.ir The compound Pimobendan, a benzimidazole-pyridazinone derivative, is recognized for its combined vasodilator and positive inotropic properties. africaresearchconnects.com

Table 4: Cardiotonic Effects of Pyridazinone Derivatives

| Compound/Derivative Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| CI-914, CI-930 | Selective PDE-III Inhibition | Dose-related increase in myocardial contractility | nih.gov |

| MCI-154 | Calcium Sensitizer | Potent positive inotropic effect | africaresearchconnects.combiomedpharmajournal.org |

| Pimobendan | PDE Inhibition, Calcium Sensitization | Positive inotropic and vasodilator properties | africaresearchconnects.com |

| 4,5-dihydro-3(2H)pyridazinones (various) | Not specified | Higher effective response than digoxin in vitro | sarpublication.comijnc.ir |